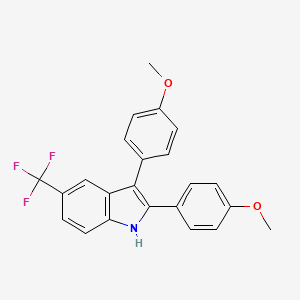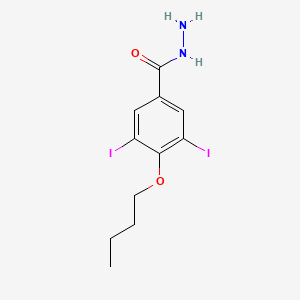
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoic acid core substituted with butoxy and diiodo groups, along with a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Substitution Reaction: The benzoic acid undergoes a substitution reaction to introduce the butoxy group at the 4-position. This can be achieved using butanol in the presence of an acid catalyst.
Iodination: The next step involves the iodination of the benzoic acid derivative to introduce iodine atoms at the 3 and 5 positions. This can be done using iodine and an oxidizing agent such as hydrogen peroxide.
Hydrazide Formation: Finally, the compound is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
化学反応の分析
Types of Reactions
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The butoxy and diiodo groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
科学的研究の応用
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The butoxy and diiodo groups may enhance the compound’s lipophilicity and facilitate its interaction with cell membranes.
類似化合物との比較
Benzoic acid, 4-butoxy-3,5-diiodo-, hydrazide can be compared with other similar compounds such as:
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: This compound has hydroxy and methoxy groups instead of butoxy and diiodo groups, leading to different chemical properties and biological activities.
Benzoic acid, 4-hydroxy-3,5-dimethoxy-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
27016-44-0 |
|---|---|
分子式 |
C11H14I2N2O2 |
分子量 |
460.05 g/mol |
IUPAC名 |
4-butoxy-3,5-diiodobenzohydrazide |
InChI |
InChI=1S/C11H14I2N2O2/c1-2-3-4-17-10-8(12)5-7(6-9(10)13)11(16)15-14/h5-6H,2-4,14H2,1H3,(H,15,16) |
InChIキー |
DCYXZHYPSGTRTB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1I)C(=O)NN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



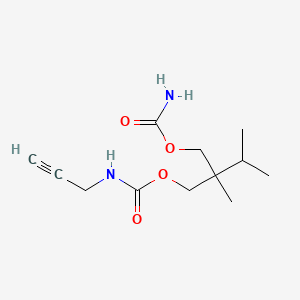
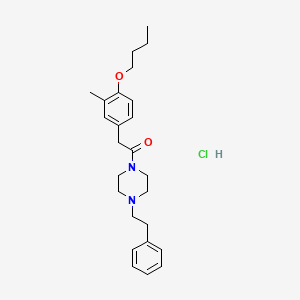
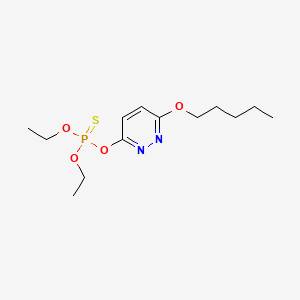
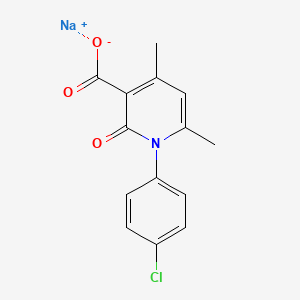
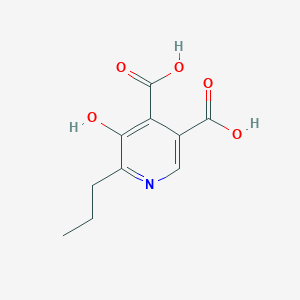
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
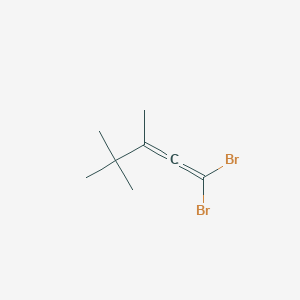
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
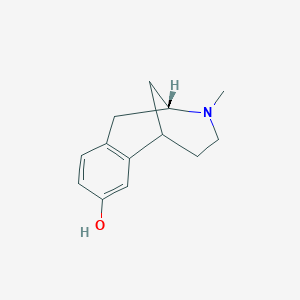


![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
